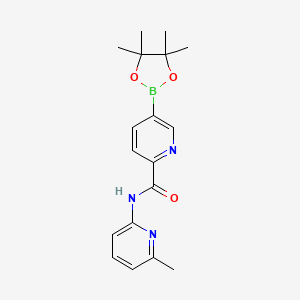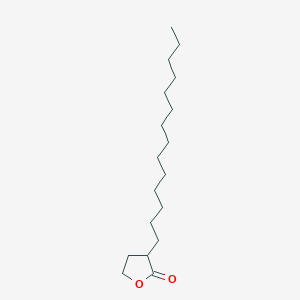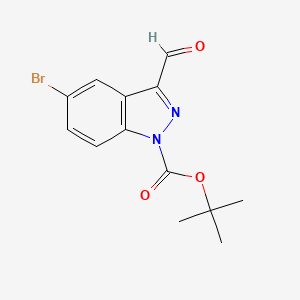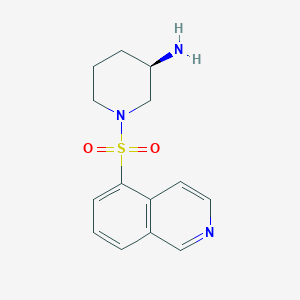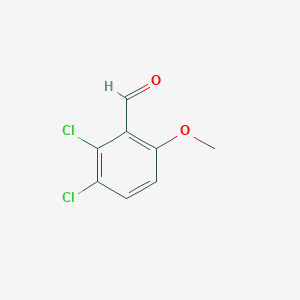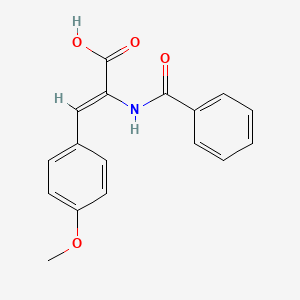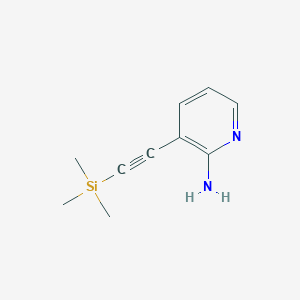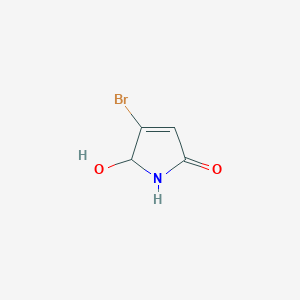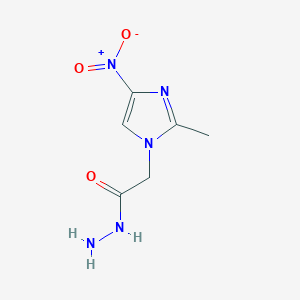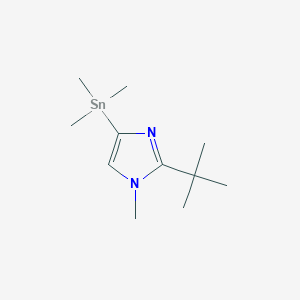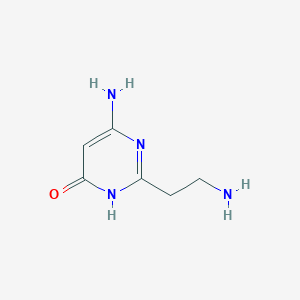![molecular formula C7H10O2 B3308057 5-Oxaspiro[3.4]octan-8-one CAS No. 93641-55-5](/img/structure/B3308057.png)
5-Oxaspiro[3.4]octan-8-one
Descripción general
Descripción
5-Oxaspiro[3.4]octan-8-one is a chemical compound with the molecular formula C7H10O2 . It is a type of organic compound known as a spiroketal, which is a subclass of ketals. Spiroketals are organic compounds containing a ketone substituted by two alkyl chains bound to the same atom, forming a spiral structure .
Synthesis Analysis
The synthesis of this compound involves several steps . The process begins with the addition of anhydrous tetrahydrofuran and 2,3-dihydrofuran to a single-necked 500-mL round-bottomed flask . The reaction mixture is cooled and treated with t-butyllithium in pentane . After warming, dry ether and 1,3-dichloroacetone are added . The lithiated dihydrofuran solution is introduced, followed by a solution of lithium naphthalenide in tetrahydrofuran . The reaction mixture is then cooled and quenched with saturated aqueous sodium bicarbonate solution . The product is obtained after solvent evaporation and chromatography .Molecular Structure Analysis
The molecular structure of this compound is characterized by a spiroketal structure . The InChI code for this compound is 1S/C7H10O2/c8-6-2-4-7(6)3-1-5-9-7/h1-5H2 . This indicates that the compound contains seven carbon atoms, ten hydrogen atoms, and two oxygen atoms .Chemical Reactions Analysis
The synthesis process of this compound involves several chemical reactions, including the reaction of anhydrous tetrahydrofuran and 2,3-dihydrofuran with t-butyllithium in pentane, followed by the addition of dry ether and 1,3-dichloroacetone . The lithiated dihydrofuran solution is then reacted with a solution of lithium naphthalenide in tetrahydrofuran .Physical And Chemical Properties Analysis
This compound has a molecular weight of 126.16 . It is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Safety and Hazards
The safety information for 5-Oxaspiro[3.4]octan-8-one indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
5-oxaspiro[3.4]octan-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6-2-5-9-7(6)3-1-4-7/h1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAICPLJLRQFWAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)CCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



